2-Ethyl-5-phenyl-2H-pyrazol-3-ol chemical structure and properties
2-Ethyl-5-phenyl-2H-pyrazol-3-ol chemical structure and properties
An In-depth Technical Guide to 2-Ethyl-5-phenyl-2H-pyrazol-3-ol: Structure, Synthesis, and Therapeutic Potential
Introduction: The Pyrazolone Core as a Privileged Scaffold
The pyrazolone ring system is a cornerstone of medicinal chemistry, recognized for its versatile biological activities and presence in numerous approved pharmaceutical agents.[1][2] First synthesized in 1883 by Ludwig Knorr, pyrazolone derivatives have since been developed into drugs with analgesic, anti-inflammatory, antipyretic, and antimicrobial properties.[1][3] The metabolic stability and diverse pharmacological profile of the pyrazole nucleus have established it as a "biologically privileged" scaffold in drug discovery.[4][5]
This guide provides a comprehensive technical overview of a specific derivative, 2-Ethyl-5-phenyl-2H-pyrazol-3-ol. While this particular molecule is not extensively documented in scientific literature, its structure represents a classic example of an N-substituted pyrazolone. By examining its fundamental chemistry, plausible synthetic routes, and the well-established activities of its analogs, we can construct a detailed profile relevant to researchers, scientists, and drug development professionals. This document will delve into the causality behind synthetic choices, the structural nuances of the molecule, and its potential as a lead compound for therapeutic innovation.
Chemical Structure and Physicochemical Properties
The defining characteristic of 2-Ethyl-5-phenyl-2H-pyrazol-3-ol is its heterocyclic core, which exhibits critical structural isomerism known as tautomerism. This phenomenon dictates the molecule's chemical behavior and interactions.
Keto-Enol Tautomerism
2-Ethyl-5-phenyl-2H-pyrazol-3-ol exists as an equilibrium between two tautomeric forms: the keto form (2-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one) and the enol form (2-Ethyl-5-phenyl-2H-pyrazol-3-ol). X-ray crystal structure analysis of analogous N-substituted pyrazolones reveals that the enol (1H-pyrazol-3-ol) form often predominates, particularly in the solid state and in nonpolar solvents, where it can form stable hydrogen-bonded dimers.[6][7][8] In polar solvents, the monomeric enol form is typically favored.[6] This equilibrium is a crucial consideration for its reactivity, spectroscopic analysis, and biological interactions.
Caption: Tautomeric equilibrium of the pyrazolone core.
Physicochemical Data
The following table summarizes the key calculated and known properties of the parent pyrazolone scaffold. Specific experimental data for the title compound is limited; thus, these values provide a foundational reference.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₁H₁₂N₂O | Calculated |
| Molecular Weight | 188.23 g/mol | Calculated |
| IUPAC Name | 2-Ethyl-5-phenyl-2H-pyrazol-3-ol | |
| CAS Number | 1279105-71-3 (unofficial) | Limited public data associated with this CAS |
| Appearance (Predicted) | White to off-white crystalline solid | Based on analogous pyrazolone compounds |
| Solubility (Predicted) | Soluble in DMSO, ethanol, chloroform | Based on analogous pyrazolone compounds[6] |
Plausible Synthesis: The Knorr Pyrazole Synthesis
The most established and versatile method for synthesizing pyrazolone derivatives is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[9] This approach provides a logical and efficient pathway to 2-Ethyl-5-phenyl-2H-pyrazol-3-ol.
The synthesis is a two-stage process:
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Formation of the β-Ketoester: Synthesis of ethyl benzoylacetate.
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Cyclocondensation: Reaction of ethyl benzoylacetate with ethylhydrazine.
Caption: Workflow for the synthesis of 2-Ethyl-5-phenyl-2H-pyrazol-3-ol.
Experimental Protocol
Part A: Synthesis of Ethyl Benzoylacetate (Precursor)
This procedure is based on the Claisen condensation reaction.
-
Setup: Equip a three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel. Ensure all glassware is oven-dried to prevent moisture contamination.
-
Reaction Initiation: Prepare a solution of sodium ethoxide in absolute ethanol.
-
Addition: To the cooled sodium ethoxide solution, add a mixture of ethyl acetate and ethyl benzoate dropwise while stirring vigorously.
-
Reflux: After the addition is complete, heat the mixture to reflux for 2-4 hours to drive the condensation to completion.
-
Workup: Cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid). Extract the product into an organic solvent like diethyl ether.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude ethyl benzoylacetate can be purified by vacuum distillation.[10][11]
Part B: Synthesis of 2-Ethyl-5-phenyl-2H-pyrazol-3-ol
This protocol utilizes the synthesized ethyl benzoylacetate.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl benzoylacetate (1 equivalent) and ethylhydrazine (or its salt, ~1.2 equivalents).
-
Solvent and Catalyst: Add a suitable solvent such as ethanol or propanol. Add a catalytic amount of glacial acetic acid (3-5 drops) to facilitate the condensation.[9]
-
Reaction: Heat the reaction mixture to reflux (approximately 80-100°C) for 1-3 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting β-ketoester is consumed.
-
Precipitation and Isolation: Upon completion, cool the reaction mixture. The product may precipitate directly from the solution. If not, add cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Expected Spectroscopic and Analytical Profile
The structural elucidation of the synthesized compound would rely on standard spectroscopic methods. The expected data, based on known pyrazolone derivatives, are as follows:
| Technique | Expected Observations |
| ¹H NMR | - Ethyl Group: A triplet around δ 1.2-1.4 ppm (CH₃) and a quartet around δ 3.9-4.1 ppm (CH₂). - Phenyl Group: A multiplet in the aromatic region (δ 7.2-7.8 ppm). - Pyrazole Ring: A singlet for the C4-H around δ 5.5-6.0 ppm. - OH/NH Proton: A broad singlet (exchangeable with D₂O) in the downfield region (δ 9.0-12.0 ppm), characteristic of the enolic OH or amide NH.[12][13] |
| ¹³C NMR | - Ethyl Group: Signals around δ 15 ppm (CH₃) and δ 40-45 ppm (CH₂). - Phenyl Group: Multiple signals in the aromatic region (δ 125-140 ppm). - Pyrazole Ring: Signals for C4 (~δ 90-100 ppm), C5 (~δ 140-150 ppm), and C3 (C-OH/C=O) which is highly characteristic, appearing around δ 155-165 ppm.[13][14] |
| FT-IR (cm⁻¹) | - O-H Stretch: A broad band from 3000-3400 cm⁻¹ (enol form). - C=O Stretch: A sharp, strong band around 1650-1700 cm⁻¹ (keto form). The presence and nature of these bands indicate the tautomeric state. - C=N Stretch: A band around 1590-1620 cm⁻¹. - Aromatic C-H Stretch: Bands above 3000 cm⁻¹.[14][15] |
| Mass Spec. | - Molecular Ion (M⁺): A prominent peak at m/z = 188.23. |
Potential Applications in Drug Discovery
The pyrazolone scaffold is a prolific source of bioactive compounds.[16][17] While 2-Ethyl-5-phenyl-2H-pyrazol-3-ol itself has not been extensively studied, its structural motifs are present in molecules with a wide array of pharmacological activities.
-
Anti-inflammatory and Analgesic Agents: Many pyrazolone derivatives are non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] They often function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[3]
-
Antimicrobial and Antifungal Agents: The pyrazolone nucleus is a common feature in compounds designed to combat bacterial and fungal infections.[1][17] The combination of the aromatic phenyl ring and the heterocyclic core can be tuned to enhance antimicrobial potency.
-
Anticancer Activity: Novel pyrazolone derivatives have been synthesized and evaluated as inhibitors of various protein kinases and as cytotoxic agents against numerous cancer cell lines.[5][18]
-
Neuroprotective Agents: The well-known drug Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a free radical scavenger used to treat amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, highlighting the potential of this scaffold in treating neurological disorders.[1][19]
Given these precedents, 2-Ethyl-5-phenyl-2H-pyrazol-3-ol is a logical candidate for screening in high-throughput assays targeting these and other disease areas. The ethyl group at the N2 position and the phenyl group at the C5 position provide lipophilicity and potential for π-π stacking interactions with biological targets, making it a molecule of significant interest for further investigation.
Conclusion
2-Ethyl-5-phenyl-2H-pyrazol-3-ol embodies the structural and chemical potential of the pyrazolone class of heterocyclic compounds. Though specific data on this molecule is sparse, a robust and logical synthetic pathway can be designed based on the foundational Knorr pyrazole synthesis. Its chemical nature is dominated by keto-enol tautomerism, which influences its properties and potential biological interactions. Drawing from the vast body of research on its analogs, 2-Ethyl-5-phenyl-2H-pyrazol-3-ol stands as a promising, yet underexplored, candidate for drug discovery programs, particularly in the fields of inflammation, infectious disease, oncology, and neuroprotection. This guide provides the necessary foundational knowledge for researchers to synthesize, characterize, and evaluate this and related compounds, paving the way for future discoveries.
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